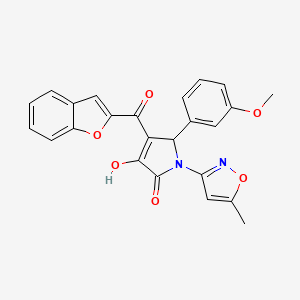

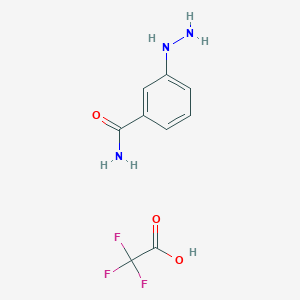

![molecular formula C19H23FN2O5S B2382771 1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058890-77-8](/img/structure/B2382771.png)

1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine-2,5-dione ring and the azabicyclo[3.2.1]octane ring in separate steps, followed by the coupling of these two components. The exact methods used would depend on the specific reactivity of the starting materials and the desired stereochemistry of the final product .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine-2,5-dione and azabicyclo[3.2.1]octane rings. The ethoxy and fluorophenylsulfonyl groups would likely be attached to the azabicyclo[3.2.1]octane ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the lactam ring could be hydrolyzed under acidic or basic conditions to give a dicarboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and stereochemistry .Applications De Recherche Scientifique

Electron Transport Layer in Polymer Solar Cells

A novel alcohol-soluble n-type conjugated polyelectrolyte with a diketopyrrolopyrrole (DPP) backbone was synthesized for application as an electron transport layer in inverted polymer solar cells. Due to the electron-deficient nature of the DPP backbone and its planar structure, this material shows high conductivity and electron mobility, facilitating electron extraction and decreasing excitons recombination, which results in improved power conversion efficiency (Hu et al., 2015).

Stereoselective Synthesis and Antimicrobial Properties

Another study focuses on the synthesis of pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone, displaying moderate antimicrobial activities against selected bacterial and fungal species. This indicates the potential of structurally complex pyrrolidine diones in contributing to the development of new antimicrobial agents (Fondjo et al., 2021).

Intramolecular Cyclization for Heterocyclic Compounds Synthesis

The intramolecular cyclization of 6-amino-3-keto sulfones has been used for the synthesis of 2,5-disubstituted pyrroles and pyrrolidines. This method provides a convenient way to generate both aromatic and saturated 2,5-disubstituted five-membered heterocyclic compounds, highlighting the versatility of pyrrolidine-2,5-dione derivatives in synthesizing complex heterocyclic structures (Benetti et al., 2002).

Conversion to Maleimide through Tosylation

A study on the conversion of trans-3,4-dihydroxypyrrolidine-2,5-dione to maleimide through tosylation explored the thermodynamic and kinetic factors affecting this reaction. This knowledge is useful in understanding the properties of pyrrolidine-2,5-diones and maleimides, as well as related organic synthesis processes, indicating potential applications in medicinal chemistry and drug development (Yan et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

1-[8-(4-ethoxy-3-fluorophenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O5S/c1-2-27-17-6-5-15(11-16(17)20)28(25,26)22-12-3-4-13(22)10-14(9-12)21-18(23)7-8-19(21)24/h5-6,11-14H,2-4,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDJRWBKAQJWHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2382690.png)

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2382691.png)

![6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2382693.png)

![[4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2382698.png)

![6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2382699.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2382701.png)

![1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2382703.png)

![[(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile](/img/structure/B2382707.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2382711.png)